molecular formula C11H9ClF3N5O2 B1387368 ethyl 1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1H-1,2,3,4-tetraazole-5-carboxylate CAS No. 1092346-51-4

ethyl 1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1H-1,2,3,4-tetraazole-5-carboxylate

Cat. No. B1387368
M. Wt: 335.67 g/mol
InChI Key: DCSVMCOKUJQYCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1H-1,2,3,4-tetraazole-5-carboxylate is a useful research compound. Its molecular formula is C11H9ClF3N5O2 and its molecular weight is 335.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality ethyl 1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1H-1,2,3,4-tetraazole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1H-1,2,3,4-tetraazole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Neuroprotection and Anti-neuroinflammatory Agents

  • Summary of Application : Triazole-Pyrimidine hybrids, which are structurally similar to the compound you mentioned, have been studied for their potential neuroprotective and anti-neuroinflammatory properties .
  • Methods of Application : A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized. Their neuroprotective and anti-neuroinflammatory activity was evaluated using cell viability assays, Elisa, qRT-PCR, western blotting, and molecular docking .
  • Results : The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties. They showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

2. Agrochemical and Pharmaceutical Ingredients

  • Summary of Application : Trifluoromethylpyridines (TFMP), which share some structural similarities with the compound you mentioned, are used as a key structural motif in active agrochemical and pharmaceutical ingredients .
  • Methods of Application : The specific methods of application are not detailed in the source, but it mentions that TFMP derivatives are used in the protection of crops from pests .
  • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

3. Ligand for Transition Metals

  • Summary of Application : 3-Bromo-1H-1,2,4-triazole, which shares the triazole moiety with the compound you mentioned, is used as a ligand for transition metals to create coordination complexes .
  • Methods of Application : The specific methods of application are not detailed in the source, but it mentions that 3-Bromo-1H-1,2,4-triazole is used to form coordination complexes with transition metals .
  • Results : The coordination complexes formed with 3-Bromo-1H-1,2,4-triazole can be used in various applications, including catalysis .

4. Biological Potential of Indole Derivatives

  • Summary of Application : Indole derivatives, which are structurally different but share the heterocyclic nature with the compound you mentioned, have been found to possess various biological activities .
  • Methods of Application : Various scaffolds of indole are synthesized and screened for different pharmacological activities .
  • Results : Indole derivatives have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

5. Synthesis of Crop-Protection Products

  • Summary of Application : 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which shares some structural similarities with the compound you mentioned, is used as a chemical intermediate for the synthesis of several crop-protection products .
  • Methods of Application : The specific methods of application are not detailed in the source, but it mentions that 2,3,5-DCTF is used in the synthesis of agrochemicals .
  • Results : Various methods of synthesizing 2,3,5-DCTF have been reported .

6. Halogen Bonding Studies

  • Summary of Application : Compounds similar to the one you mentioned, due to their small size, are well suited for studying halogen bonding in large systems .
  • Methods of Application : The specific methods of application are not detailed in the source, but it mentions that these compounds are used in studies of halogen bonding .
  • Results : The results of these studies are not detailed in the source .

properties

IUPAC Name

ethyl 1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]tetrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClF3N5O2/c1-2-22-10(21)9-17-18-19-20(9)5-8-7(12)3-6(4-16-8)11(13,14)15/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCSVMCOKUJQYCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=NN1CC2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClF3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1H-1,2,3,4-tetraazole-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1H-1,2,3,4-tetraazole-5-carboxylate
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ethyl 1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1H-1,2,3,4-tetraazole-5-carboxylate
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ethyl 1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1H-1,2,3,4-tetraazole-5-carboxylate
Reactant of Route 4
ethyl 1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1H-1,2,3,4-tetraazole-5-carboxylate
Reactant of Route 5
ethyl 1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1H-1,2,3,4-tetraazole-5-carboxylate
Reactant of Route 6
ethyl 1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1H-1,2,3,4-tetraazole-5-carboxylate

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